2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid
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Overview
Description
“2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid” is a chemical compound with the molecular formula C15H9ClN2O4 . It is a derivative of quinazolinone, a class of compounds known for their pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, a class to which this compound belongs, has been a subject of many publications. The synthetic approaches often involve the reaction of anilines using malonic acid equivalents . A biosynthetic method has also been reported, involving the reaction of anthraniloyl-COA and malonyl-COA .Molecular Structure Analysis
The molecular weight of the compound is 316.69596 . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions of 4-hydroxy-2-quinolones are diverse and depend on the specific substituents on the quinoline ring . The reactions often lead to the synthesis of related four-membered to seven-membered heterocycles .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Quinazoline derivatives, including those related to 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid, have been synthesized and studied for their antimicrobial activities. Research indicates that certain compounds with chloro and methoxy groups demonstrate significant antimicrobial activity (Patel & Patel, 2011).
Chemical Synthesis Techniques
- Various chemical synthesis techniques have been developed for quinazoline derivatives. This includes the synthesis of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, achieved through reactions involving anthranilamide and isocyanates (Chern et al., 1988).
Aerobic Oxidative Synthesis
- Aerobic oxidative synthesis methods for 2-aryl quinazolines have been developed, highlighting a one-pot reaction process that includes benzyl C-H bond amination. This method uses 4-hydroxy-TEMPO radical as a catalyst (Han et al., 2011).
Potential Biological Activity
- Synthesis of quinazoline derivatives with various substituents, including chlorine atoms, has been conducted. These compounds are expected to exhibit biological activity due to their unique structural features (Párkányi & Schmidt, 2000).
Pharmaceutical Applications
- Quinazoline derivatives have been explored for potential pharmaceutical applications, including antimicrobial, analgesic, and anti-inflammatory properties. Specific structural modifications have been identified that contribute to these activities (Dash et al., 2017).
Serotonin 5-HT2 Antagonists
- Research into the synthesis of 2-phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones has revealed significant 5-HT2 antagonist activity in some compounds, suggesting potential applications in neurological or psychological therapies (Sati, Kumar, & Rawat, 2009).
Antimicrobial Activity of Derivatives
- Various quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. The structural characterization of these compounds and their potential as antimicrobial agents has been a significant focus of research (Chaitanya et al., 2017).
Microwave Irradiation Synthesis
- A novel synthesis method using microwave irradiation has been developed for creating fused quinazolines. This method presents advantages such as environment-friendly processes and high yield, demonstrating the versatility of quinazoline synthesis techniques (Ma et al., 2017).
Anticancer Activity
- Quinazoline derivatives have been synthesized and optimized for anticancer activity. The targeting of EGFR-tyrosine kinase by these compounds highlights their potential in cancer therapy (Noolvi & Patel, 2013).
Antioxidant and Anticorrosive Applications
- Synthesized benzoxazinone and quinazolinone derivatives have been evaluated as antioxidant and anticorrosive additives for gasoline motor oils, demonstrating the broad application potential of quinazoline compounds in industrial contexts (Hassan et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-8-5-6-11-12(7-8)17-13(18(22)14(11)19)9-3-1-2-4-10(9)15(20)21/h1-7,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKHLANBBRVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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